Product packaging for 3-Fluoro-4-methoxypyrrolidine(Cat. No.:)

3-Fluoro-4-methoxypyrrolidine

Cat. No.: B13683930
M. Wt: 119.14 g/mol
InChI Key: DSXGOKWLUVYZCU-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate a molecule's properties. tandfonline.com Fluorine's high electronegativity and small size can significantly alter a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. rsc.orgbeilstein-journals.org The introduction of a carbon-fluorine bond, which is rare in nature, can enhance metabolic stability, thereby improving a drug's half-life. tandfonline.com This has led to a substantial number of fluorinated drugs being approved, with estimates suggesting they constitute around 20% of all pharmaceuticals. tandfonline.com

Fluorinated heterocycles are a critical subclass, combining the structural features of a heterocyclic ring with the unique properties imparted by fluorine. nih.gov This combination is found in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.govnih.gov The process of fluorination can be challenging, but various methods, including nucleophilic and electrophilic fluorination techniques, have been developed. rsc.org Late-stage fluorination, which introduces fluorine in the final steps of a synthetic sequence, is a particularly promising strategy. tandfonline.com Compounds like 3-Fluoro-4-methoxypyrrolidine serve as valuable building blocks that already contain the desired fluorinated heterocyclic core, simplifying the synthesis of complex target molecules.

Significance of Pyrrolidine (B122466) Scaffolds in Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.govtandfonline.com This structure is a cornerstone of numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is a key component of the amino acids proline and hydroxyproline. mappingignorance.orgbeilstein-journals.orgwikipedia.org Its prevalence extends to a wide array of synthetic pharmaceutical agents with diverse biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties. smolecule.comtandfonline.com

The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality : As a saturated, non-planar ring, it provides access to three-dimensional chemical space, a desirable trait for enhancing target specificity and improving physicochemical properties compared to flat aromatic systems. nih.govresearchgate.net

Stereochemical Richness : The potential for multiple stereocenters on the pyrrolidine ring allows for the creation of a large number of stereoisomers, each potentially having a distinct biological profile. nih.govresearchgate.net

Synthetic Versatility : The pyrrolidine ring can be synthesized and functionalized through numerous established chemical reactions, making it an adaptable building block. nih.gov Modern synthetic methods, such as multicomponent reactions and catalytic asymmetric 1,3-dipolar cycloadditions, provide efficient routes to highly substituted and stereochemically complex pyrrolidines. mappingignorance.orgtandfonline.com

The pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, underscoring its importance in pharmaceutical sciences. nih.gov

Overview of Stereochemical Diversity and its Importance

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in chemistry and biology. For substituted pyrrolidines like this compound, the presence of substituents on the ring creates chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of a molecule is critical as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a drug can exhibit vastly different biological activities, with one isomer being therapeutic while another might be inactive or even toxic. mappingignorance.orgemich.edu

The introduction of fluorine into the pyrrolidine ring can profoundly influence its conformational preferences. beilstein-journals.org The non-planar pyrrolidine ring can adopt various "envelope" or "twist" conformations, and the position and orientation (axial or equatorial) of substituents can stabilize certain conformations over others. nih.govbeilstein-journals.org This conformational control, influenced by stereoelectronic effects like the gauche effect, can lock the molecule into a specific shape that is optimal for binding to a biological target. beilstein-journals.org

The synthesis of stereochemically pure compounds is a major goal of modern organic synthesis. mappingignorance.org Asymmetric synthesis techniques, including organocatalysis and metal-catalyzed reactions, are employed to produce a single desired stereoisomer of a substituted pyrrolidine. mappingignorance.orgnih.gov The ability to generate specific stereoisomers of building blocks like this compound is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net

Historical Development and Emerging Trends in Pyrrolidine Chemistry

The history of pyrrolidine chemistry is rooted in the study of natural products. The isolation and characterization of pyrrolidine-containing alkaloids from plant sources, such as tobacco and the coca shrub, marked the initial discoveries in this field. mappingignorance.orgdictionary.comwikipedia.org The structural elucidation of the amino acid proline further solidified the importance of this heterocyclic system in biochemistry. mappingignorance.org

Early synthetic efforts focused on the reduction of pyrrole (B145914) and the development of basic functionalization reactions. dictionary.com Over the last few decades, the field has seen tremendous growth, driven by the demand for new therapeutics and catalysts. frontiersin.org A major evolution has been the development of stereoselective synthetic methods. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides emerged as a powerful and atom-economical method for constructing highly functionalized, enantiomerically enriched pyrrolidines. mappingignorance.org

Emerging trends in pyrrolidine chemistry continue to push the boundaries of synthetic efficiency and molecular complexity:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single operation to form complex products, offering high efficiency and reducing waste. tandfonline.com

Catalysis : The development of novel organocatalysts and transition-metal catalysts enables the synthesis of previously inaccessible pyrrolidine structures with high stereocontrol. bohrium.comresearchgate.netsioc-journal.cn Chiral phosphoric acids, for example, have been used in catalytic kinetic resolutions to access enantioenriched pyrrolidines. whiterose.ac.uk

Flow Chemistry and Microwave-Assisted Synthesis : These technologies are being used to accelerate reaction times, improve yields, and enable safer and more scalable syntheses of pyrrolidine derivatives. tandfonline.com

Functionalization of Preformed Scaffolds : Alongside building the ring from acyclic precursors, the direct functionalization of readily available pyrrolidine scaffolds remains a key strategy for creating diverse molecular libraries. rsc.orgnih.gov

The ongoing development of these synthetic strategies ensures that the pyrrolidine scaffold, and specialized building blocks like this compound, will continue to be central to innovation in advanced organic synthesis. frontiersin.org

Data Tables

Table 1: Properties of this compound Isomers and Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride2613300-00-6C₅H₁₁ClFNO155.60
(3R,4S)-3-Fluoro-4-methoxypyrrolidine1932000-24-2C₅H₁₀FNO119.14
cis-3-fluoro-4-methoxy-pyrrolidine;hydrochloride1638761-46-2C₅H₁₁ClFNONot specified
rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride2108511-81-3C₅H₁₁ClFNONot specified

Data sourced from references smolecule.comenaminestore.comcymitquimica.comchemicalbook.comsigmaaldrich.comchiralen.combldpharm.com. Note that "cis" and "rel" notations describe the relative stereochemistry between substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B13683930 3-Fluoro-4-methoxypyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

3-fluoro-4-methoxypyrrolidine

InChI

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3

InChI Key

DSXGOKWLUVYZCU-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 Methoxypyrrolidine and Its Stereoisomers

General Approaches to Substituted Pyrrolidine (B122466) Systems

The pyrrolidine ring is a fundamental structure in many biologically active compounds and serves as a versatile building block in organic synthesis. mdpi.com Consequently, numerous methods for its construction have been developed. These can be broadly categorized and are often adapted for specific targets like 3-Fluoro-4-methoxypyrrolidine.

Common strategies for synthesizing the pyrrolidine skeleton include:

1,3-Dipolar Cycloaddition: This powerful reaction, particularly between an azomethine ylide and an alkene, is a cornerstone of pyrrolidine synthesis. It allows for the rapid construction of the five-membered ring with a high degree of control over stereochemistry. rsc.org Catalytic asymmetric versions of this reaction are prevalent, enabling access to enantioenriched pyrrolidines. organic-chemistry.orgrsc.org

Intramolecular Cyclization: Various forms of intramolecular cyclization are used to form the pyrrolidine ring from linear precursors. Examples include the intramolecular aza-Michael reaction, where a nitrogen nucleophile attacks an α,β-unsaturated system within the same molecule. core.ac.ukwhiterose.ac.uk Brønsted acid catalysis has been shown to facilitate this transformation enantioselectively. chemrxiv.org

Ring-Closing Metathesis (RCM): RCM has become a reliable method for forming cyclic structures, including pyrrolidines, from acyclic diene precursors. This strategy has been employed in the synthesis of complex pyrrolidine-containing molecules. researchgate.netresearchgate.net

Functionalization of Pre-existing Pyrrolidine Rings: Starting with readily available pyrrolidine derivatives, such as proline or 4-hydroxyproline, chemists can introduce new functional groups. mdpi.com This is a very common and efficient approach, particularly when drawing from the "chiral pool" of naturally occurring enantiopure starting materials. whiterose.ac.uk

Multi-component Reactions: Reactions involving three or more starting materials can assemble complex pyrrolidines in a single step. For instance, the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and cyclopropanediesters produces highly substituted pyrrolidines. organic-chemistry.org

Regioselective and Stereoselective Synthetic Strategies

The synthesis of this compound requires precise control over both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the fluoro and methoxy (B1213986) groups.

Chiral Pool Synthesis from Pre-existing Chiral Substrates

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final product. whiterose.ac.uk For pyrrolidine derivatives, L-proline and its derivatives are logical and frequently used starting points. mdpi.commdpi.com

A highly relevant and practical synthesis of the direct precursors to this compound stereoisomers starts from N-Boc-4-oxo-L-proline benzyl (B1604629) ester, a derivative of the readily available amino acid L-hydroxyproline. nih.govnih.gov This strategy establishes the initial stereocenter at C2 of the pyrrolidine ring, which then directs the stereochemistry of subsequent transformations.

The key steps in this approach are:

Regioselective Fluorination: The starting keto-proline derivative is converted into its enolate, which then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). This reaction selectively installs the fluorine atom at the C3 position. nih.gov

Diastereoselective Reduction: The resulting 3-fluoro-4-keto-proline intermediate is then reduced to the corresponding 3-fluoro-4-hydroxyproline. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for the selective formation of different diastereomers.

Methylation: The final step to obtain the target compound would be the methylation of the C4 hydroxyl group, for which standard methods can be employed.

This chiral pool approach provides excellent control over the absolute stereochemistry at C2 and C5, while the relative stereochemistry at C3 and C4 is controlled through diastereoselective reactions.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors, often employing chiral catalysts or auxiliaries.

Diastereoselective synthesis is a powerful tool for creating specific stereoisomers by influencing the formation of a new stereocenter based on the stereochemistry of an existing one. A prime example is the synthesis of the diastereomers of 3-fluoro-4-hydroxyproline, the immediate precursor to the target compound. nih.govnih.gov

Starting with the enantiopure (2S)-N-Boc-3-fluoro-4-oxo-proline benzyl ester, the reduction of the ketone at C4 can be directed to yield either the cis or trans alcohol with respect to the fluorine at C3. This control is achieved by selecting the appropriate reducing agent, which approaches the carbonyl group from the more or less sterically hindered face.

PrecursorReducing AgentConditionsProduct (F-Hyp Diastereomer)Diastereomeric Ratio (d.r.)
(2S)-N-Boc-3-fluoro-4-oxoproline Bn esterL-Selectride®THF, -78 °C(2S, 3S, 4S)>20:1
(2S)-N-Boc-3-fluoro-4-oxoproline Bn esterNaBH₄THF/H₂O, 0 °C(2S, 3S, 4R)>20:1

This table is based on data for the synthesis of 3-fluoro-4-hydroxyproline precursors as reported in the literature. nih.gov

This diastereoselective reduction is crucial as it sets the stereochemistry at the C4 position, which after methylation, directly yields a specific stereoisomer of this compound.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. While a direct enantioselective catalytic synthesis of this compound is not prominently documented, general methods for chiral pyrrolidine synthesis are well-established and could be adapted to create suitable precursors.

Key catalytic methods include:

Palladium-Catalyzed [3+2] Cycloaddition: This method uses a palladium catalyst with a chiral phosphoramidite (B1245037) ligand to react trimethylenemethane (TMM) with imines, yielding highly enantioenriched pyrrolidines. organic-chemistry.org

Copper-Catalyzed 1,3-Dipolar Cycloaddition: Chiral copper complexes can catalyze the reaction of azomethine ylides with various dipolarophiles to produce substituted pyrrolidines with excellent stereocontrol. rsc.org

Organocatalysis: Chiral small molecules, such as proline derivatives or chiral phosphoric acids, can catalyze the enantioselective formation of pyrrolidines. mdpi.comrsc.org For instance, chiral phosphoric acids have been used to catalyze intramolecular aza-Michael additions to form spiropyrrolidines with high enantioselectivity. core.ac.uk

These methods could potentially be used to construct a pyrrolidine ring bearing functional groups that could then be converted into the desired 3-fluoro-4-methoxy pattern.

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques can be employed to separate them.

Chemoenzymatic Resolution: This technique uses enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. Lipases are commonly used for this purpose. For example, the resolution of racemic trans-3-amino-4-hydroxypyrrolidines has been achieved through lipase-catalyzed reactions, yielding products with very high enantiomeric excess. researchgate.net This method could be applied to a racemic mixture of a suitable this compound precursor.

Diastereomeric Salt Formation: A racemic mixture of a base (like a pyrrolidine) can be reacted with an enantiomerically pure chiral acid. This reaction forms a mixture of diastereomeric salts, which have different physical properties (such as solubility) and can often be separated by crystallization. Once separated, the pure enantiomer of the pyrrolidine can be recovered by removing the chiral acid. This classical resolution method is mentioned as a possibility for related heterocyclic compounds in patent literature. google.com

Control of cis- and trans- Stereochemistry

The relative orientation of the fluorine and methoxy substituents on the pyrrolidine ring is a critical aspect of the synthesis of this compound. The control over cis and trans stereoisomers is typically achieved by selecting appropriate starting materials and reaction pathways that allow for stereospecific transformations.

A common strategy involves starting with a precursor that already contains the desired stereochemistry, such as a derivative of 4-hydroxyproline. mdpi.comnih.gov For instance, the synthesis of cis- and trans-4-fluoro-L-proline, a closely related structure, relies on the stereochemistry of the starting (2S,4R)-N-Boc-4-hydroxy-L-proline. nih.gov The stereochemical outcome of introducing the fluorine atom is often dictated by the mechanism of the fluorination reaction. A nucleophilic substitution (SN2) reaction, for example, proceeds with an inversion of configuration at the carbon center. mdpi.comorganic-chemistry.org Therefore, starting with a trans-hydroxy precursor and activating the hydroxyl group as a good leaving group (e.g., tosylate) would lead to a cis-fluoro product upon reaction with a fluoride (B91410) nucleophile. nih.gov

Conversely, achieving the trans configuration may require a different strategy, such as a reaction that proceeds with retention of configuration or starting from a diastereomeric precursor. The rigidity of the pyrrolidine ring, which can be influenced by the presence of fluorine, also plays a role in determining the preferred conformation and stereochemical outcome. beilstein-journals.org The introduction of fluorine can lock the pyrrolidine ring into a specific pucker (e.g., endo or exo), which in turn directs the approach of incoming reagents to the opposite face, thereby controlling the diastereoselectivity. beilstein-journals.org

Key Reaction Classes Employed in Synthesis

The construction of the this compound scaffold utilizes several fundamental classes of organic reactions. These include nucleophilic substitutions to introduce key functional groups, ring-forming and ring-opening reactions to build the heterocyclic core, and specialized fluorination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis and is pivotal in the preparation of this compound. organic-chemistry.orgmasterorganicchemistry.com This type of reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, displacing a leaving group. masterorganicchemistry.com In the context of synthesizing this specific pyrrolidine, nucleophilic substitution is frequently used to introduce either the fluorine or the methoxy group onto the pyrrolidine ring.

A common pathway involves starting with a di-functionalized pyrrolidine precursor, such as a protected 3-hydroxy-4-aminopyrrolidine or 3,4-dihydroxypyrrolidine derivative. researchgate.net One hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a methoxide (B1231860) nucleophile (e.g., sodium methoxide) in an SN2 reaction. Similarly, a hydroxyl group can be displaced by a fluoride anion, although this can sometimes lead to competing elimination reactions. nih.gov The choice of nucleophile, solvent, and reaction conditions is critical for achieving high yields and preventing side reactions. organic-chemistry.org

Reaction Type Substrate Nucleophile Typical Product Key Feature
O-AlkylationPyrrolidine with hydroxyl groupMethoxide (CH₃O⁻)Methoxy-substituted pyrrolidineIntroduction of the methoxy group.
FluorinationPyrrolidine with leaving group (e.g., -OTs)Fluoride (F⁻)Fluoro-substituted pyrrolidineIntroduction of the fluorine atom via SN2. nih.gov
AminationPyrrolidine with leaving groupAmine (R₂NH)Amino-substituted pyrrolidineCan be used to build precursors. researchgate.net

Ring-Opening and Ring-Closing Reactions of Precursors

The construction of the pyrrolidine ring itself is a key step that can be accomplished through various cyclization strategies. mdpi.com Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing substituted pyrrolidines. researchgate.netresearchgate.net This method typically starts with an acyclic diallylamine (B93489) derivative. The treatment of this precursor with a ruthenium catalyst, such as Grubbs' catalyst, initiates an intramolecular reaction that forms the five-membered pyrrolidine ring and a molecule of ethene. researchgate.net Subsequent functionalization of the resulting pyrroline (B1223166) (a dihydro-pyrrole) can then be used to install the desired methoxy and fluoro groups.

Another approach involves the intramolecular cyclization of a linear precursor. For example, an aminoaldehyde can undergo intramolecular reductive amination to form the pyrrolidine ring. mdpi.com Similarly, the ring opening of other heterocyclic precursors, like oxazines, via ozonolysis can generate an intermediate that subsequently cyclizes to form a pyrrolidine derivative. mdpi.com These methods provide versatile entry points to the pyrrolidine core, often from readily available starting materials. researchgate.netresearchgate.net

Introduction of Fluorine Atom

The incorporation of a fluorine atom into organic molecules requires specialized reagents and methods due to the unique reactivity of fluorine. Both electrophilic and nucleophilic fluorination strategies are employed in the synthesis of fluorinated pyrrolidines.

Electrophilic fluorination involves the use of a reagent that delivers a "F⁺" equivalent to an electron-rich substrate, such as an enolate or an enamine. mdpi.com N-F reagents are the most common class of electrophilic fluorinating agents. nih.gov Reagents like Selectfluor® (F-TEDA-BF₄) are widely used due to their relative stability and safety. The reaction mechanism often involves the attack of a nucleophilic carbon on the electrophilic fluorine atom of the N-F reagent. researchgate.net For instance, a pyrrolidine precursor could be converted into its corresponding enolate by treatment with a strong base, which is then quenched with an electrophilic fluorine source to install the fluorine atom. mdpi.com Another innovative method involves using hydrogen fluoride (HF) in combination with a hypervalent iodine compound like iodosylbenzene (PhIO) to generate an electrophilic fluorinating species in situ. mdpi.comresearchgate.net

Reagent Type Example Reagent Substrate Type Key Characteristic
N-F ReagentsSelectfluor®Enolates, EnaminesCommercially available, relatively stable. nih.gov
N-F ReagentsN-Fluoropyridinium saltsVarious nucleophilesHighly reactive. nih.gov
Hypervalent IodinePhIO / HF1,3-Dicarbonyls, KetonesIn-situ generation of electrophilic fluorine. mdpi.comresearchgate.net

Nucleophilic fluorination is a more common strategy for introducing fluorine, particularly in the later stages of a synthesis. nih.gov This method relies on the displacement of a good leaving group (such as a tosylate, mesylate, or halide) by a nucleophilic fluoride source. nih.govorganic-chemistry.org Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetra-alkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov

The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. mdpi.com This is a highly predictable and reliable way to control stereochemistry. For example, starting with a trans-4-hydroxyproline derivative, esterification and subsequent tosylation of the hydroxyl group provides a precursor with a trans-tosylate leaving group. Reaction with a fluoride source like TBAF would then yield the cis-4-fluoroproline derivative through inversion of configuration. nih.gov However, care must be taken as elimination reactions can be a significant competing pathway, especially with hindered substrates or when using basic fluoride sources. nih.gov

Development of Efficient and Scalable Synthetic Routes

The transition from a laboratory-scale synthesis to a large-scale, industrially viable process requires the development of efficient and scalable synthetic routes. acs.orgresearchgate.net This involves optimizing reaction conditions, exploring alternative technologies, and considering the environmental impact of the synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamscience.combenthamdirect.com The application of microwave irradiation has been shown to be beneficial in the synthesis of various heterocyclic compounds, including fluorinated derivatives. derpharmachemica.com

In the context of this compound synthesis, microwave protocols can be applied to several key steps, such as:

Cyclization Reactions: Microwave heating can promote intramolecular cyclizations to form the pyrrolidine ring, potentially reducing reaction times from hours to minutes. mdpi.com

Nucleophilic Substitution Reactions: The introduction of the methoxy group via nucleophilic substitution can be accelerated under microwave irradiation.

Palladium-Catalyzed Cross-Coupling Reactions: If the synthesis involves steps like Suzuki or Buchwald-Hartwig couplings, microwave heating can significantly improve reaction efficiency.

The optimization of microwave-assisted protocols involves careful selection of the solvent, temperature, and irradiation time to maximize yield and minimize the formation of byproducts. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Step Conventional Heating Microwave-Assisted Synthesis Reference
N-propargylation 24-72 h, 15-49% yield 30 min, 67-72% yield mdpi.com
Tetrahydroquinoline Synthesis 96 h 15 min, 2.5-fold yield increase mdpi.com

This table provides a generalized comparison based on literature for similar reaction types and is for illustrative purposes.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is a critical aspect of developing any synthetic route. This involves systematically varying parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry to achieve the best possible outcome. numberanalytics.com

The choice of solvent can have a profound impact on reaction rates and selectivity. For the synthesis of this compound, a range of solvents might be employed depending on the specific reaction step. Polar aprotic solvents like DMF and acetonitrile (B52724) are often used for nucleophilic substitution reactions, while ethereal solvents like THF may be suitable for reactions involving organometallic reagents. numberanalytics.com

Table 2: Factors for Optimization of Reaction Conditions

Parameter Considerations
Temperature Balancing reaction rate with potential for side reactions and decomposition.
Solvent Solubility of reactants, influence on reaction mechanism and rate.
Catalyst Choice of catalyst and ligand for optimal activity and selectivity.
Base/Acid Selection of appropriate acid or base to promote the desired reaction without causing undesired side reactions.

| Concentration | Affects reaction kinetics and can influence the formation of intermolecular vs. intramolecular products. |

Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. tandfonline.com The development of a scalable synthesis for this compound should ideally incorporate these considerations.

Key aspects of sustainable synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives whenever possible.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce energy consumption. benthamscience.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. Biocatalysis, using enzymes like transaminases, offers a highly enantioselective and sustainable approach to synthesizing chiral amines and heterocycles. nih.gov

By integrating these principles into the synthetic design, it is possible to develop a more environmentally friendly and economically viable process for the production of this compound and its derivatives.

Chemical Reactivity and Derivatization of 3 Fluoro 4 Methoxypyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 3-Fluoro-4-methoxypyrrolidine is a secondary amine, which typically imparts basic and nucleophilic character to the molecule. nih.gov However, the electron-withdrawing effect of the fluorine atom at the C-3 position can modulate the basicity and nucleophilicity of this nitrogen. u-tokyo.ac.jp Despite this, the nitrogen atom remains a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of this compound is readily amenable to N-alkylation and N-acylation reactions, which are fundamental transformations for introducing a wide array of substituents onto the pyrrolidine nitrogen.

N-Alkylation involves the reaction of the pyrrolidine with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. nih.gov This reaction introduces an alkyl group onto the nitrogen atom. The choice of base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.tr

N-Acylation is the process of introducing an acyl group to the pyrrolidine nitrogen. This is commonly achieved by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. rsc.org These reactions are typically high-yielding and allow for the formation of amide bonds, which are prevalent in many biologically active molecules.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-3-fluoro-4-methoxypyrrolidine
N-AcylationAcyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)N-Acyl-3-fluoro-4-methoxypyrrolidine
Reductive AminationAldehyde/Ketone (e.g., R-CHO), Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-3-fluoro-4-methoxypyrrolidine

Formation of Sulfonamide Derivatives

The nitrogen atom of this compound can also react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamide derivatives. nih.gov This reaction is a common strategy in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule. The synthesis of N-fluoroalkyl sulfonamides has seen significant advancements, providing various synthetic routes to these compounds. nih.gov

Reactant 1Reactant 2ConditionsProduct
This compoundAryl/Alkyl Sulfonyl ChlorideBase (e.g., Pyridine), Solvent (e.g., Dichloromethane)N-Sulfonyl-3-fluoro-4-methoxypyrrolidine

Protecting Group Strategies for the Amine Functionality

In multi-step syntheses, it is often necessary to temporarily protect the secondary amine of this compound to prevent it from undergoing undesired reactions. uchicago.edu The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org

Common protecting groups for secondary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but can be readily removed with acid. tcichemicals.com The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. tcichemicals.com

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., Piperidine)

Reactivity at the Fluorinated Position

The presence of a fluorine atom at the C-3 position significantly influences the electronic environment and conformational preferences of the pyrrolidine ring, which in turn affects its reactivity.

Influence of Fluorine on Neighboring Group Reactivity

The strong electron-withdrawing nature of the fluorine atom has a pronounced effect on the acidity of adjacent C-H bonds. This can potentially facilitate deprotonation at the C-2 or C-4 positions under suitable basic conditions, allowing for subsequent functionalization. Furthermore, the fluorine atom can exert stereoelectronic effects, such as the gauche effect, which influences the conformational equilibrium of the pyrrolidine ring. beilstein-journals.orgnih.gov This conformational preference can impact the accessibility of neighboring positions to reagents and thus influence the stereochemical outcome of reactions. researchgate.net

Selective Functionalization Adjacent to Fluorine

While direct displacement of the fluorine atom is generally difficult due to the strength of the C-F bond, its electronic influence can be exploited to achieve selective functionalization at adjacent positions. For instance, the increased acidity of the α-protons could allow for directed metallation followed by quenching with an electrophile. However, achieving high regioselectivity in such reactions can be challenging. The development of methods for the late-stage functionalization of C-H bonds adjacent to fluorine is an active area of research. acs.org

Reactivity at the Methoxylated Position

The methoxy (B1213986) group at the C-4 position of the pyrrolidine ring is a key site for chemical modification. Its reactivity is primarily centered around the cleavage of the ether bond and subsequent manipulation of the resulting functional group.

Ether Cleavage Reactions

The cleavage of the methyl ether in this compound to yield the corresponding alcohol, 3-fluoro-4-hydroxypyrrolidine, is a fundamental transformation. This reaction is typically achieved under acidic conditions, where the ether oxygen is protonated, rendering the methyl group susceptible to nucleophilic attack. nih.govacs.orgepa.gov The choice of acid and reaction conditions can influence the reaction's efficiency and selectivity.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage. wikipedia.orgwikipedia.org The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediate. nih.govacs.orgepa.gov In the case of this compound, the secondary nature of the carbon bearing the methoxy group and the presence of an adjacent electron-withdrawing fluorine atom generally favor an S(_N)2 mechanism. Here, the halide ion acts as the nucleophile, attacking the protonated ether at the less sterically hindered methyl group.

Lewis acids, such as boron tribromide (BBr(_3)), provide an alternative and often milder method for ether cleavage. acs.org BBr(_3) coordinates to the ether oxygen, activating the C-O bond for cleavage. This method is particularly useful when other acid-sensitive functional groups are present in the molecule.

ReagentConditionsPredominant MechanismProduct
HBrRefluxS(_N)23-Fluoro-4-hydroxypyrrolidine
HIRefluxS(_N)23-Fluoro-4-hydroxypyrrolidine
BBr(_3)-78 °C to rtLewis acid-assisted3-Fluoro-4-hydroxypyrrolidine

Manipulation of the Methoxy Group

Beyond complete cleavage, the methoxy group can be manipulated to introduce other functionalities. While direct displacement of the methoxy group is challenging due to the poor leaving group nature of the methoxide (B1231860) anion, activation is necessary. Protonation under acidic conditions, as seen in ether cleavage, is one form of activation. acs.org

Following cleavage to the alcohol, a wide array of derivatization reactions become accessible. The resulting hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce new substituents at the C-4 position. This two-step process of dealkylation followed by nucleophilic substitution significantly expands the synthetic utility of the this compound scaffold.

Stereospecific and Stereoselective Derivatization

The presence of two stereocenters at C-3 and C-4 in this compound makes stereochemistry a critical aspect of its derivatization. Reactions can be designed to either retain or invert the existing stereochemistry, or to introduce new stereocenters in a controlled manner.

Retention or Inversion of Stereochemistry During Reactions

Reactions at the C-4 position, particularly those involving nucleophilic substitution, can proceed with either retention or inversion of stereochemistry. For instance, an S(_N)2 reaction on a derivative where the hydroxyl group (from ether cleavage) has been converted to a good leaving group will proceed with inversion of configuration at the C-4 center.

Conversely, reactions that proceed through a double inversion mechanism or involve neighboring group participation can lead to retention of stereochemistry. The specific reaction conditions and the nature of the nucleophile and leaving group are determining factors in the stereochemical outcome.

Diastereoselective Transformations

Diastereoselective transformations of this compound involve reactions that create a new stereocenter, with a preference for the formation of one diastereomer over another. The existing stereocenters at C-3 and C-4 can exert significant stereocontrol over incoming reagents.

For example, reactions involving the nitrogen atom of the pyrrolidine ring can lead to the formation of diastereomeric products if the substituent being introduced is chiral or if the reaction creates a new stereocenter. The facial selectivity of such reactions is often dictated by the steric and electronic influence of the fluorine and methoxy substituents on the pyrrolidine ring. Research on related 3-fluoro-4-hydroxyproline systems has shown that the fluorine substituent can influence the ring pucker, which in turn affects the accessibility of the different faces of the molecule to reagents. masterorganicchemistry.com

Reaction TypeReagentsStereochemical Outcome
Nucleophilic Substitution (S(_N)2)1. MsCl, Et(_3)N; 2. NaN(_3)Inversion at C-4
Alkylation of NitrogenChiral alkyl halideFormation of diastereomers

Applications As a Versatile Building Block in Complex Molecule Synthesis

Role in the Construction of Biologically Relevant Molecular Architectures

The rigid, three-dimensional structure of the pyrrolidine (B122466) ring, combined with the specific conformational preferences induced by the fluoro and methoxy (B1213986) groups, allows for precise control over the spatial arrangement of substituents. This makes 3-fluoro-4-methoxypyrrolidine an ideal component for constructing molecules that can effectively interact with biological targets.

The use of substituted pyrrolidines allows for the exploration of a greater chemical space, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity, and building blocks like this compound with well-defined stereocenters are therefore highly sought after.

Quinolones are a major class of synthetic antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline core structure. Structure-activity relationship studies have shown that the introduction of a substituted pyrrolidine ring at the C-7 position of the quinolone scaffold can significantly enhance their antibacterial potency and spectrum of activity. The pyrrolidinyl moiety is believed to improve the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.

While direct literature explicitly detailing the use of this compound in the synthesis of marketed quinolones is not abundant, the established principles of quinolone chemistry strongly support its potential as a valuable intermediate. The fluorine and methoxy groups on the pyrrolidine ring can fine-tune the electronic and steric properties of the C-7 substituent, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the resulting quinolone derivatives. The synthesis typically involves the nucleophilic aromatic substitution of a halogen (often fluorine) at the C-7 position of the quinolone core with the secondary amine of the pyrrolidine derivative.

Table 1: Examples of Quinolone Antibiotics with Pyrrolidine Moieties

QuinoloneC-7 SubstituentKey Features
Moxifloxacin7-(S,S)-2,8-diazabicyclo[4.3.0]nonan-8-ylBroad-spectrum activity
Trovafloxacin7-(1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexan-3-ylBroad-spectrum activity, including against anaerobic bacteria
Clinafloxacin7-(3-amino-1-pyrrolidinyl)Enhanced activity against Gram-positive bacteria

This table illustrates the importance of substituted nitrogen-containing rings at the C-7 position of quinolones, a role for which this compound is a suitable candidate.

Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. A number of direct oral anticoagulants (DOACs) that target Factor Xa have been developed, and many of these feature a central scaffold that interacts with the active site of the enzyme. Pyrrolidine-based structures have been investigated as potential scaffolds for Factor Xa inhibitors.

The rigid conformation of the pyrrolidine ring can help to position key functional groups for optimal interaction with the S1 and S4 binding pockets of Factor Xa. The introduction of fluorine and methoxy groups, as in this compound, can modulate the lipophilicity and metabolic stability of the inhibitor, which are critical parameters for oral bioavailability and duration of action. Research in this area has explored how different substituents on the pyrrolidine ring can influence the potency and selectivity of Factor Xa inhibition. For instance, the synthesis of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides has been a focus in the development of potent and selective Factor Xa inhibitors.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

A significant breakthrough in PROTAC technology has been the development of small-molecule ligands for the von Hippel-Lindau (VHL) E3 ligase. These ligands are often based on a hydroxyproline scaffold. Recent research has demonstrated that fluorinated hydroxyprolines, which are structurally very similar to this compound, can serve as effective VHL ligands. The introduction of fluorine at the 3-position of the pyrrolidine ring can influence the ring's pucker and conformational preferences, which in turn affects its binding to VHL.

Studies have shown that the stereochemistry of the fluorine and hydroxyl (or methoxy) groups is critical for VHL binding and the subsequent degradation of the target protein. This highlights the potential of this compound as a key building block for the synthesis of novel VHL ligands and, consequently, for the development of new and more effective PROTAC degraders.

Table 2: Impact of Fluorination on Pyrrolidine Ring Conformation in VHL Ligands

CompoundRing Pucker PreferenceImplication for VHL BindingReference
Hydroxyproline (Hyp)C4-exoNatural preference for VHL binding
3-Fluoro-4-hydroxyproline (F-Hyp)C4-endoInverted preference, but still binds to VHL

This table is based on data for 3-fluoro-4-hydroxyproline, a close analog of this compound, and illustrates the conformational impact of fluorination.

Based on the conducted research, no publicly available scientific literature was found that specifically describes the use of this compound in the synthesis of AG-7352 analogues. While fluorinated compounds and pyrrolidine scaffolds are common in anticancer drug discovery, a direct link to this specific application could not be established.

Strategic Integration into Multi-Step Organic Syntheses

The fluorine and methoxy groups are generally stable under many common reaction conditions, making this building block compatible with a variety of synthetic transformations. In a typical multi-step synthesis, this compound would be introduced at a stage where its specific stereochemical and electronic properties are required to achieve the desired biological activity or to direct the outcome of a subsequent reaction. The ability to introduce this complex and highly functionalized fragment in a single step makes it a valuable tool for medicinal chemists and synthetic organic chemists alike.

Cascade and Tandem Reactions Utilizing the Pyrrolidine Core

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the rapid assembly of complex molecular structures. rsc.org The pyrrolidine scaffold of this compound is well-suited for initiating such reaction cascades. The inherent reactivity of the secondary amine and the influence of the electron-withdrawing fluorine atom can be harnessed to trigger a sequence of intramolecular transformations.

One plausible cascade strategy involves the N-functionalization of the pyrrolidine followed by an intramolecular cyclization. For instance, N-acylation with a substrate containing a latent electrophile could initiate a cascade where the methoxy group is eliminated, and a subsequent intramolecular Michael addition or cyclization occurs. The fluorine atom at the 3-position would play a crucial role in modulating the stereochemical outcome of such transformations by influencing the puckering of the pyrrolidine ring.

Tandem reactions combining metal-catalyzed cross-coupling with subsequent intramolecular events represent another powerful application. For example, the nitrogen atom of this compound could be functionalized with an aryl halide, which then undergoes a palladium-catalyzed intramolecular C-H activation/cyclization to generate polycyclic systems. The fluorinated pyrrolidine core in these reactions serves as a chiral template, guiding the stereochemistry of the newly formed rings. While specific examples utilizing this compound are not yet prevalent in the literature, the principles have been demonstrated with a variety of functionalized pyrrolidines. acs.orgrsc.org

Table 1: Hypothetical Cascade and Tandem Reactions Involving this compound

Reaction TypeInitiating StepKey TransformationPotential Product Class
Cascade Cyclization N-Acylation with a bifunctional reagentIntramolecular nucleophilic attack and cyclizationFused bicyclic heterocycles
Tandem Cross-Coupling/Cyclization N-Arylation with an ortho-functionalized aryl halidePalladium-catalyzed intramolecular C-H activationFluorinated tricyclic alkaloids
Radical Cascade Generation of a nitrogen-centered radicalIntramolecular hydrogen atom transfer and cyclizationSpirocyclic pyrrolidines

Convergent and Divergent Synthesis Strategies

The utility of this compound as a chiral building block is further highlighted in its application to both convergent and divergent synthetic strategies. beilstein-journals.org In a convergent synthesis, complex molecules are assembled from several fragments that are synthesized independently and then joined together in the final stages. This compound can serve as a key chiral fragment, with its functional groups allowing for facile coupling with other molecular components. For example, the secondary amine can be used for amide bond formation or reductive amination to connect to other complex fragments, carrying the fluorinated pyrrolidine motif into the final target molecule. nih.gov

Conversely, divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such strategies. The differential reactivity of the amine, the methoxy group, and potentially the C-H bonds adjacent to the fluorine atom allows for selective functionalization. For instance, the amine can be protected, allowing for modification of the methoxy group, or vice versa. Subsequent deprotection and further derivatization of the amine would lead to a diverse array of substituted pyrrolidines. This approach is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Table 2: Convergent vs. Divergent Strategies with this compound

StrategyDescriptionExample Application of this compound
Convergent Synthesis Assembly of a complex molecule from several independently synthesized fragments.The pyrrolidine is prepared and then coupled to another advanced intermediate in a late-stage transformation.
Divergent Synthesis Generation of a library of compounds from a common starting material.Selective functionalization of the amine and methoxy groups to produce a variety of substituted pyrrolidine analogs.

Use in Click Chemistry and Bioconjugation (e.g., via azide/alkyne precursors)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient construction of complex molecules and for bioconjugation. organic-chemistry.org The principles of click chemistry can be readily applied to this compound, transforming it into a valuable scaffold for creating novel conjugates. To be utilized in click chemistry, the pyrrolidine must first be functionalized with either an azide or an alkyne group.

This can be achieved through straightforward synthetic modifications. For example, the secondary amine can be alkylated with a short linker containing a terminal alkyne, such as propargyl bromide. Alternatively, an azide functionality can be introduced by reacting a derivative of the pyrrolidine, where the methoxy group has been converted to a leaving group, with an azide source.

Once prepared, these azide or alkyne-functionalized 3-fluoro-4-methoxypyrrolidines can be "clicked" onto a wide range of molecules, including biomolecules like peptides, proteins, and nucleic acids, as well as synthetic polymers and surfaces. nih.govinterchim.fr The resulting triazole linkage is highly stable and does not perturb the biological activity of the conjugated species. The presence of the fluorinated pyrrolidine moiety can impart favorable properties to the resulting bioconjugate, such as increased metabolic stability and altered conformational preferences, which can be beneficial for applications in drug delivery, molecular imaging, and diagnostics.

Table 3: Functionalization of this compound for Click Chemistry

Functional GroupSynthetic PrecursorReagentResulting Moiety
Alkyne This compoundPropargyl bromideN-propargyl-3-fluoro-4-methoxypyrrolidine
Azide 3-Fluoro-4-hydroxypyrrolidine derivativeDiphenylphosphoryl azide (DPPA)4-Azido-3-fluoropyrrolidine derivative

Computational and Theoretical Investigations of 3 Fluoro 4 Methoxypyrrolidine

Molecular Structure and Conformation Analysis

The conformation of the five-membered pyrrolidine (B122466) ring is inherently flexible, typically adopting non-planar "envelope" or "twist" conformations to alleviate torsional strain. The introduction of substituents at the 3 and 4 positions, such as fluorine and a methoxy (B1213986) group, imposes significant conformational constraints, leading to distinct energetic preferences for certain spatial arrangements.

The pyrrolidine ring can exist in two primary puckered conformations, often described as C2-endo/C3-exo (South) and C2-exo/C3-endo (North), which are in dynamic equilibrium. The substituents on the ring play a pivotal role in determining the favored conformation. For 3,4-disubstituted pyrrolidines, the relative orientation of the substituents (cis or trans) is a key determinant of the ring's pucker.

Computational studies on analogous 3-fluoro-4-hydroxypyrrolidines have shown a preference for a C4-endo pucker. This preference is influenced by the stereoelectronic interactions between the substituents and the ring. It is plausible that 3-fluoro-4-methoxypyrrolidine would exhibit similar conformational behavior, with the methoxy group influencing the pucker in a manner analogous to a hydroxyl group. The two possible diastereomers, cis and trans, will each have a unique set of preferred conformations.

To illustrate the potential energy landscape, a hypothetical table of relative energies for different conformers of cis- and trans-3-fluoro-4-methoxypyrrolidine (B12946856) is presented below, based on trends observed in similar systems.

DiastereomerConformerRing PuckerRelative Energy (kcal/mol)
cis1C4-endo0.00
cis2C3-exo1.5
trans1C4-endo0.5
trans2C3-exo1.0

Note: This table is illustrative and based on general principles of pyrrolidine conformational analysis.

The high electronegativity of the fluorine atom and the presence of the methoxy group induce significant changes in the local and global geometry of the pyrrolidine ring. The C-F bond is shorter than a C-H bond and has a strong dipole moment. The C-O bond of the methoxy group also introduces polarity and specific steric demands.

These substituents affect bond lengths and angles within the pyrrolidine ring. For instance, the C-C bonds adjacent to the electronegative fluorine atom may be slightly shortened due to inductive effects. The puckering of the ring will also influence the dihedral angles involving the substituents, dictating their pseudo-axial or pseudo-equatorial positioning. The preference of bulky groups for equatorial positions to minimize steric hindrance is a well-established principle in conformational analysis.

Intramolecular interactions are critical in stabilizing specific conformations of this compound. Key among these are stereoelectronic effects, such as the gauche effect and anomeric effects. The gauche effect, in this context, would involve the interaction between the C-F bond and the C-O bond of the methoxy group, or the C-N bond of the ring. It is often observed that a gauche arrangement between electronegative substituents is energetically favorable.

Furthermore, hyperconjugative interactions, such as the anomeric effect, can play a significant role. This involves the donation of electron density from a lone pair of the nitrogen atom into an antibonding orbital of an adjacent C-F or C-O bond (nN -> σCF or nN -> σCO). beilstein-journals.org Such interactions are highly dependent on the geometry of the molecule and can significantly stabilize certain conformers. In difluorinated pyrrolidines, the anomeric effect has been shown to be a dominant factor in determining conformational stability. beilstein-journals.org

While there is no conventional hydrogen bond donor in the parent this compound, in N-protonated or N-substituted derivatives, intramolecular hydrogen bonds between an N-H group and the fluorine atom or the oxygen of the methoxy group could further influence conformational preferences.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like this compound.

The electronic properties of this compound are heavily influenced by its substituents. The fluorine atom, being highly electronegative, will polarize the C-F bond, creating a localized region of negative electrostatic potential. The methoxy group, with its oxygen atom, also contributes to the molecule's polarity.

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior as an electron donor or acceptor. In this compound, the HOMO is likely to be localized on the nitrogen atom due to its lone pair of electrons, making it a potential nucleophilic center. The LUMO, on the other hand, would be influenced by the electron-withdrawing fluorine atom, with significant contributions from the σ* orbitals of the C-F and C-N bonds.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface. Regions of negative potential (red) would be expected around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly any N-H proton.

A hypothetical table of calculated electronic properties is provided below for illustrative purposes.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Quantum chemical calculations can provide precise information on the relative energies of different stereoisomers (cis and trans) and their respective conformers. By calculating the Gibbs free energy of each stable conformation, their relative populations at a given temperature can be predicted using the Boltzmann distribution.

The stability of the cis and trans isomers of this compound will depend on a delicate balance of steric repulsion between the substituents and stabilizing stereoelectronic interactions. For instance, in one isomer, the fluorine and methoxy groups might be able to adopt a favorable gauche orientation, while in the other, they might be forced into a sterically hindered arrangement.

Computational studies on difluorinated pyrrolidines have successfully been used to determine the relative energies of various stereoisomers, highlighting the importance of effects like nN→σ*CF electron delocalization in their stabilization. beilstein-journals.org A similar approach would be invaluable in quantitatively assessing the energetic landscape of this compound.

Reaction Mechanism Elucidation for Synthetic Pathways and Derivatizations

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of organic reactions. rsc.org For the synthesis of fluorinated N-heterocycles like this compound, theoretical calculations can map out entire reaction pathways, identify key transition states, and predict the feasibility of proposed synthetic routes. eurekalert.orghokudai.ac.jp

A plausible synthetic route to this compound could involve the electrophilic fluorination of a 4-methoxypyrroline precursor or the fluorination of a 4-oxo-proline derivative followed by reduction and methylation. nih.gov Density Functional Theory (DFT) calculations can be employed to model such transformations. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. beilstein-journals.org

For instance, in the fluorination of an enolate intermediate, computational models can predict the facial selectivity of the fluorine source's approach, explaining the observed diastereoselectivity. These calculations often reveal that the stereochemical outcome is dictated by the transition state with the lowest activation energy. acs.org Furthermore, computational methods like the Artificial Force Induced Reaction (AFIR) can be used to explore a wide range of potential reactions, sometimes leading to the discovery of entirely new and efficient synthetic pathways that were not initially conceived. eurekalert.orghokudai.ac.jp

The derivatization of the this compound scaffold, such as N-alkylation or substitution at other positions, can also be studied computationally. These models help in understanding how modifications to the core structure influence its reactivity and electronic properties, thereby guiding the synthesis of analogues with desired characteristics.

Computational Method Application in Mechanism Elucidation Typical Output
Density Functional Theory (DFT) Calculating the energetics of a reaction pathway.Gibbs free energies (ΔG), activation energies (ΔG‡), optimized geometries of intermediates and transition states. beilstein-journals.org
Artificial Force Induced Reaction (AFIR) Exploring and discovering novel reaction pathways.Predicted viable reactions and potential products from a given set of reactants. hokudai.ac.jp
Transition State Theory (TST) Predicting reaction rates based on transition state properties.Rate constants (k), understanding kinetic vs. thermodynamic control.

Stereochemical Implications from Computational Studies

The introduction of fluorine and methoxy substituents onto the pyrrolidine ring creates multiple stereocenters, leading to a complex stereochemical landscape. Computational studies are crucial for navigating this complexity, offering predictions on the stability of various stereoisomers and rationalizing the outcomes of asymmetric syntheses. beilstein-journals.org

Quantum mechanics calculations can determine the relative energies of these diastereomers and their various ring conformations. Studies on analogous compounds, such as 3-fluoro-4-hydroxyprolines, have shown that fluorination can invert the natural conformational preferences of the pyrrolidine ring. nih.gov The stability is governed by a combination of steric hindrance and stereoelectronic effects, such as the gauche effect, where the fluorine atom prefers a gauche orientation relative to the electron-withdrawing nitrogen atom due to stabilizing hyperconjugative interactions. beilstein-journals.org

Computational analysis can provide a quantitative measure of the relative stabilities, as illustrated in the hypothetical energy table below, which is based on trends observed in similar fluorinated prolines. nih.gov

Diastereomer Ring Pucker Relative Energy (kcal/mol) Predicted Population (%) at 298 K
(3S,4R)-cis C4-endo0.0045.0
(3S,4R)-cis C4-exo0.5020.5
(3R,4R)-trans C4-exo0.2530.0
(3R,4R)-trans C4-endo1.204.5

Note: Data are illustrative and based on computational trends for analogous molecules.

Achieving control over stereochemistry is a central goal in modern organic synthesis. Asymmetric synthesis of a specific this compound stereoisomer often relies on chiral catalysts, auxiliaries, or starting materials. Computational chemistry provides a framework for understanding how chirality is transferred during a reaction. mappingignorance.org

One of the most powerful methods for synthesizing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.orgmappingignorance.org DFT calculations can model the transition states of these cycloaddition reactions. By comparing the activation energies of the competing diastereomeric transition states (e.g., endo vs. exo approach of the dipolarophile), one can predict which diastereomer will be preferentially formed. acs.org

These models can explicitly include the chiral ligand or catalyst, revealing how non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrates steer the reaction toward a specific stereochemical outcome. This analysis is critical for optimizing reaction conditions and for the rational design of new, more effective catalysts. rsc.org

Solvation Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models can simulate these effects, providing insights that are crucial for translating theoretical gas-phase predictions to real-world solution-phase chemistry.

For a polar molecule like this compound, interactions with solvent molecules can stabilize or destabilize certain conformations or reactive intermediates. These effects are typically modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. beilstein-journals.org

Studies on related fluorinated heterocycles have shown that increasing solvent polarity can lead to:

Changes in Geometry: Bond lengths and angles can be subtly altered. For example, polar bonds may lengthen in polar solvents. researchgate.net

Shifts in Conformational Equilibria: A more polar conformer (one with a larger dipole moment) will be preferentially stabilized in a high-dielectric solvent like water, shifting the conformational equilibrium.

Altered Reactivity: Solvation can have a profound impact on reaction rates and mechanisms. For reactions involving charge separation in the transition state, polar solvents can lower the activation barrier, thus accelerating the reaction. Conversely, reactions where charge is dissipated may be faster in nonpolar solvents.

The following table illustrates hypothetical solvation effects on key properties of this compound, based on general principles and studies of similar molecules. researchgate.net

Property Gas Phase (ε ≈ 1) Ethanol (ε ≈ 25) Water (ε ≈ 80)
Dipole Moment (Debye) 2.1 D2.8 D3.1 D
Relative Energy of Polar Conformer (kcal/mol) 0.500.10-0.15
C-F Bond Length (Å) 1.385 Å1.389 Å1.391 Å

Note: Data are illustrative and represent expected trends from computational models.

Analytical Methodologies for Stereochemical and Structural Elucidation in Synthetic Research

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, which allows for the assessment of product purity and the isolation of specific stereoisomers. The choice of technique depends on the compound's volatility, polarity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for verifying the purity of non-volatile compounds like 3-Fluoro-4-methoxypyrrolidine. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For fluorinated amines, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

A typical RP-HPLC setup for analyzing pyrrolidine (B122466) derivatives would involve a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of compounds with varying polarities. Detection is typically achieved using a UV detector, although mass spectrometry (LC-MS) can provide more definitive identification. nih.govdntb.gov.uamdpi.com The retention time of the compound is a key identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

ParameterTypical Value/Condition
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. waters.com UPLC is particularly advantageous for complex reaction mixtures or for high-throughput analysis. The method parameters are similar to HPLC but are optimized for the smaller particle size columns and higher operating pressures of the UPLC system. This technique is highly effective for rapid purity checks during synthetic campaigns involving this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, its applicability depends on its volatility and thermal stability. The free amine may require derivatization (e.g., acylation) to increase its volatility and prevent peak tailing on standard non-polar or mid-polar GC columns. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses two stereocenters (at C3 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a stereoselective synthesis. This is most commonly achieved using HPLC with a chiral stationary phase (CSP). sigmaaldrich.com

CSPs are typically based on chiral selectors, such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or macrocyclic glycopeptides, which are immobilized on a silica support. sigmaaldrich.com These phases allow for differential interaction with the two enantiomers, leading to different retention times. The choice of the specific CSP and the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) is critical and usually determined through a screening process. researchgate.net The relative peak areas of the enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Spectroscopic Methods for Structural Assignment and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F for this compound—one can map the connectivity and spatial arrangement of atoms. libretexts.org

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ, in ppm), their neighboring protons (spin-spin coupling, J, in Hz), and the number of protons of each type (integration). For this compound, one would expect distinct signals for the methoxy (B1213986) (–OCH₃) protons, the N–H proton, and the protons on the pyrrolidine ring. The protons on the ring would show complex splitting patterns due to coupling with each other and with the fluorine atom (JHF).

¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms. The chemical shift of each carbon signal indicates its functional group type. The carbon atom bonded to fluorine (C3) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a proton-decoupled spectrum. The adjacent carbon (C4) would show a smaller two-bond coupling (²JCF).

¹⁹F NMR: As fluorine-19 has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. thermofisher.combiophysics.org The spectrum for this compound would likely show a single primary resonance. The chemical shift of this signal is highly sensitive to the electronic environment. biophysics.org Furthermore, the multiplicity of this signal would be complex due to couplings to the adjacent protons on C3 and C4, providing crucial information about the stereochemistry of the molecule. rsc.orgnih.gov The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra in conjunction is essential for the complete and unambiguous structural assignment of this compound. nih.govresearchgate.net

Table 2: Expected NMR Spectral Features for this compound

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity & CouplingKey Information Provided
¹H 0-5Complex multiplets (pyrrolidine ring), Singlet (OCH₃)Connectivity via H-H coupling, Diastereotopic nature of protons, H-F coupling constants
¹³C 20-90Doublets for C3 and C4 due to C-F couplingCarbon skeleton, Presence and position of fluorine atom
¹⁹F -170 to -220 (vs CFCl₃)Multiplet due to H-F couplingConfirmation of fluorine presence, Stereochemical information from JHF values

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as an excellent tool for assessing sample purity and identifying byproducts in a reaction mixture. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula (C₅H₁₀FNO).

In a typical LC-MS analysis, the sample is first passed through an HPLC column to separate the main compound from any impurities. The eluent is then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (molecular weight: 119.14 g/mol ), the expected m/z value for the protonated molecule would be approximately 120.14. The high resolution of the instrument allows for a precise mass measurement, which can be used to confirm the elemental composition.

A summary of expected mass spectrometry data for this compound is presented in Table 1.

Ion Formula Calculated m/z Methodology
[M+H]⁺C₅H₁₁FNO⁺120.0819High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
[M+Na]⁺C₅H₁₀FNNaO⁺142.0639Adduct formation in ESI-MS

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational frequencies of bonds within a molecule. It is an invaluable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.

Although a specific IR spectrum for this compound is not available, the expected characteristic absorption frequencies can be predicted based on the functional groups present in the molecule. The presence of a secondary amine (N-H) would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹. The C-O stretch of the methoxy group would be expected in the 1070-1150 cm⁻¹ region, and the C-F stretch would likely be observed in the 1000-1400 cm⁻¹ range. vscht.cz

The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known standard.

Table 2 outlines the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amine)Stretch3300-3500Medium
C-H (alkane)Stretch2850-2960Medium to Strong
C-O (ether)Stretch1070-1150Strong
C-F (fluoroalkane)Stretch1000-1400Strong

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound.

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of the relative and absolute configuration of the fluorine and methoxy substituents on the pyrrolidine ring. The analysis of the crystal structure of a related compound, a diastereomer of N-Boc-3-fluoro-4-hydroxyproline benzyl (B1604629) ester, demonstrates the power of this technique in elucidating the stereochemical arrangement and conformational preferences of substituted pyrrolidine rings. nih.gov In the solid state, the pyrrolidine ring adopts a specific puckered conformation, and the substituents occupy defined pseudo-axial or pseudo-equatorial positions. nih.gov

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering deep insights into the molecular geometry. Furthermore, the packing of the molecules in the crystal lattice reveals information about intermolecular interactions, such as hydrogen bonding involving the secondary amine.

While a crystal structure for this compound is not publicly available, Table 3 presents hypothetical crystallographic parameters to illustrate the type of data obtained from such an analysis.

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)594.5
Z4

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound.

Advanced Chiroptical Methods (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. youtube.comnih.gov For a chiral molecule like this compound, CD spectroscopy can be used to determine its enantiomeric purity and to study its conformational properties in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Different stereoisomers of a molecule will give rise to CD spectra that are mirror images of each other. This makes CD an excellent tool for distinguishing between enantiomers and for determining the enantiomeric excess of a sample.

Furthermore, the conformation of the pyrrolidine ring and the spatial arrangement of the fluorine and methoxy substituents will influence the CD spectrum. Theoretical calculations can be used to predict the CD spectra for different possible conformations, and by comparing the calculated spectra with the experimental spectrum, it is possible to gain insights into the preferred conformation of the molecule in solution. beilstein-journals.org

While no specific CD data for this compound has been reported, a hypothetical analysis would involve dissolving the compound in a suitable solvent and recording the CD spectrum over a range of wavelengths. The resulting spectrum, with its characteristic positive and negative Cotton effects, would serve as a unique fingerprint for that particular enantiomer.

Table 4 summarizes the potential application of circular dichroism for the analysis of this compound.

Analytical Goal CD Spectroscopy Application Expected Outcome
Determination of Enantiomeric PurityComparison of the CD spectrum of the sample to that of a pure enantiomeric standard.The magnitude of the CD signal is proportional to the enantiomeric excess.
Conformational AnalysisComparison of the experimental CD spectrum with theoretically calculated spectra for different conformations.Identification of the predominant solution-phase conformation of the pyrrolidine ring.
Absolute Configuration AssignmentComparison of the experimental CD spectrum with the spectra of related compounds of known absolute configuration or with quantum chemical calculations.Unambiguous assignment of the (3R,4S), (3S,4R), (3R,4R), or (3S,4S) configuration.

Table 4: Application of Circular Dichroism (CD) Spectroscopy for the Analysis of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-fluoro-4-methoxypyrrolidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves three critical steps: (1) fluorination at the 3-position of a pyrrolidine precursor using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions; (2) methoxylation at the 4-position via nucleophilic substitution with sodium methoxide in polar aprotic solvents (e.g., DMF); (3) hydrochloride salt formation using HCl gas in diethyl ether. Reaction temperature control (±2°C) during fluorination and strict exclusion of moisture are essential to prevent side reactions (e.g., ring-opening) and ensure >85% yield .

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • 1H/19F NMR : To verify substitution patterns and monitor fluorination efficiency (e.g., coupling constants for axial/equatorial fluorine).
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers (ee >98%).
  • HRMS : Confirm molecular ion peaks with <2 ppm mass error.
  • X-ray crystallography : For absolute configuration determination, especially when stereochemistry impacts biological activity .

Q. How do researchers assess the in vitro stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological matrices:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Plasma stability : Use human plasma at 37°C with EDTA, quench with acetonitrile, and analyze parent compound remaining after 1–6 hours.
  • Oxidative stability : Expose to H2O2 (0.3% v/v) and track peroxide-induced degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:

  • Cell line selection : Test across diverse panels (e.g., NCI-60 for cancer, ATCC strains for microbes) to identify structure-activity trends.
  • Dose-response profiling : Use Hill slope analysis to distinguish nonspecific cytotoxicity (shallow slopes) from target-mediated effects.
  • Off-target screening : Employ kinase/GPCR panels to rule out promiscuity. For example, this compound shows IC50 <1 µM against S. aureus but requires >10 µM for HT-29 colon cancer cells, suggesting divergent mechanisms .

Q. How can computational methods guide the design of this compound derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodological Answer : Apply in silico models:

  • LogP/logD optimization : Target values between 1–3 using substituent modifications (e.g., replacing methoxy with trifluoromethoxy).
  • Molecular dynamics (MD) : Simulate BBB penetration via P-glycoprotein binding affinity predictions (e.g., Glide docking scores <−6 kcal/mol).
  • Machine learning : Train models on existing BBB datasets (e.g., BrainOrbit) to prioritize analogs with >90% predicted permeability .

Q. What experimental approaches validate the proposed enzyme inhibition mechanisms of this compound in neurodegenerative disease models?

  • Methodological Answer : Combine:

  • Kinetic assays : Measure Ki values using recombinant enzymes (e.g., acetylcholinesterase) with fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition.
  • In vivo microdialysis : Monitor neurotransmitter levels (e.g., dopamine, GABA) in rodent brains post-administration to correlate target engagement .

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